(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol
説明
Historical Background of Benzo[a]pyrene Tetrol Research
The history of benzo[a]pyrene research dates back to the 18th century when physicians observed an unusual prevalence of scrotal cancer among chimney sweeps, later known as chimney sweeps' carcinoma. This observation represented one of the earliest connections between occupational exposure and cancer development. By the early 20th century, scientists had isolated polycyclic aromatic hydrocarbons from coal tar and established their carcinogenic properties. Benzo[a]pyrene (B[a]P), identified as one of the most potent carcinogens in this group, became a subject of intensive research. The discovery that B[a]P requires metabolic activation to exert its carcinogenic effects led to investigations into its metabolic pathways and the identification of key metabolites, including the tetrols.
The importance of B[a]P-tetrol emerged as researchers sought to understand the mechanisms of B[a]P-induced carcinogenesis. Studies in the late 20th century revealed that B[a]P undergoes a complex metabolic activation process, resulting in the formation of diol epoxides that can bind to DNA and cause mutations. The detection of tetrols in biological samples provided evidence of this metabolic activation and offered a means to assess exposure to B[a]P and potential cancer risk.
Through advances in analytical techniques, researchers developed increasingly sensitive methods for detecting B[a]P-tetrols in urine, blood, and other biological matrices, enabling biomonitoring studies in populations exposed to PAHs through various sources, including tobacco smoke, occupational settings, and dietary intake.
Significance in Polycyclic Aromatic Hydrocarbon (PAH) Metabolism Research
Polycyclic aromatic hydrocarbons constitute a large class of environmental contaminants with varying carcinogenic potentials. Among these, benzo[a]pyrene stands out as one of the most thoroughly studied due to its ubiquitous presence in the environment and its well-established carcinogenicity. Understanding the metabolism of B[a]P provides crucial insights into how environmental carcinogens contribute to human cancer development.
The metabolism of B[a]P follows two primary pathways: a detoxification pathway leading to the formation of 3-hydroxybenzo[a]pyrene (3-OHB[a]P) and a bioactivation pathway resulting in the formation of diol epoxides and ultimately tetrols. The balance between these pathways significantly determines the carcinogenic potential of B[a]P exposure. While 3-OHB[a]P represents a detoxification endpoint, tetrols such as (7R,8S,9R,10S)-rel-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol indicate that the carcinogenic pathway has been activated.
The significance of B[a]P-tetrol in PAH metabolism research extends beyond its role as a biomarker of B[a]P exposure. Studies of tetrol formation have elucidated the enzymatic mechanisms involved in PAH metabolism, particularly the roles of cytochrome P450 enzymes (CYP1A1 and CYP1B1) and epoxide hydrolase. Research has shown that these enzymes exhibit different activities toward B[a]P and its intermediates, affecting the rates of formation of various metabolites, including tetrols.
Furthermore, B[a]P-tetrol measurements have facilitated investigations into the effects of co-exposures to multiple PAHs, revealing complex interactions that go beyond simple additive effects. These findings have important implications for risk assessment in real-world scenarios, where exposures typically involve mixtures of PAHs rather than individual compounds.
Stereochemical Nomenclature and Configurational Significance
The nomenclature of this compound reflects its complex stereochemistry, which is critical to understanding its biological significance. The compound contains four chiral centers at positions 7, 8, 9, and 10, with specific configurations designated by the R and S descriptors according to the Cahn-Ingold-Prelog priority rules. The "rel" prefix indicates that the stereochemical assignments are relative rather than absolute, meaning they describe the relationship between the chiral centers within the molecule.
The stereochemistry of B[a]P-tetrol is directly related to its metabolic origin. The (7R,8S,9R,10S) configuration arises from the hydrolysis of the specific diol epoxide isomer (+)-anti-BPDE, which is the most carcinogenic metabolite of B[a]P. This stereoisomer possesses a unique spatial arrangement that facilitates its reaction with the exocyclic N2 amino group of guanine in DNA, forming stable adducts that can lead to mutations during DNA replication.
Different stereoisomers of B[a]P-tetrol can be formed depending on the precursor diol epoxide, with variations in the configuration at positions 7, 8, 9, and 10. These include benzo[a]pyrene-r-7,t-8,t-9,c-10-tetrahydrotetrol (BPT I-1) and benzo[a]pyrene-r-7,t-8,c-9,c-10-tetrahydrotetrol (BPT II-1), which have been identified and measured in human urine samples. The specific stereochemistry of these tetrol isomers provides information about the metabolic pathways involved in B[a]P activation and can offer insights into individual variations in B[a]P metabolism.
The stereochemical complexity of B[a]P-tetrol also presents analytical challenges, requiring sophisticated techniques to separate and quantify different isomers. Advances in chromatographic methods and mass spectrometry have improved our ability to distinguish between these stereoisomers, enhancing the specificity and informativeness of B[a]P-tetrol measurements in biomonitoring studies.
Biological Relevance in Environmental Carcinogenesis
The biological significance of this compound lies in its relationship to the carcinogenic mechanisms of benzo[a]pyrene. As a hydrolysis product of BPDE, B[a]P-tetrol serves as a biomarker for the formation of the ultimate carcinogen responsible for DNA adduct formation and subsequent mutations. The presence of B[a]P-tetrol in biological samples indicates that B[a]P has undergone metabolic activation through the diol epoxide pathway, suggesting potential DNA damage and increased cancer risk.
Benzo[a]pyrene is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning there is sufficient evidence of its carcinogenicity in humans. The carcinogenic potential of B[a]P derives from the ability of its diol epoxide metabolites to form covalent adducts with DNA, particularly at the N2 position of guanine. These DNA adducts can lead to miscoding during DNA replication, resulting in G to T transversion mutations that are frequently observed in smoking-related lung cancers and other malignancies.
The environmental prevalence of B[a]P extends its biological relevance across various exposure scenarios. B[a]P is formed through incomplete combustion of organic matter at temperatures between 300°C and 600°C, resulting in its presence in tobacco smoke, vehicle exhaust, industrial emissions, and charcoal-grilled foods. Human exposure occurs through inhalation, ingestion, and dermal contact, with each route contributing to the internal dose and potential for metabolic activation.
Studies have demonstrated the utility of B[a]P-tetrol measurements in assessing B[a]P exposure from different sources. For instance, research has shown higher levels of urinary B[a]P-tetrol in smokers compared to non-smokers, although the relationship is complex and influenced by other exposure sources such as diet. Occupational exposures to PAHs, such as in coal tar processing and aluminum smelting, have also been associated with elevated B[a]P-tetrol levels, reflecting the higher risk in these settings.
特性
IUPAC Name |
(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFVZAJQUSRMCC-FUMNGEBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61490-66-2, 62697-19-2 | |
| Record name | Benzo(a)pyrene-7,10/8,9-tetrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061490662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7alpha,8beta,9beta,10alpha)-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062697192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
準備方法
Microsome Isolation and Preparation
Rodent hepatic microsomes are widely utilized for in vitro metabolic studies of BaP. Microsomes are prepared via differential centrifugation of liver homogenates, isolating cytochrome P450 (CYP)-enriched fractions. Key steps include:
-
Homogenization : Liver tissue is homogenized in a buffer containing 0.1 M potassium phosphate (pH 7.4), 1.15% KCl, and 1 mM EDTA.
-
Centrifugation : Sequential centrifugation at 9,000×g (20 min) and 105,000×g (60 min) isolates microsomal pellets.
-
Resuspension : Pellets are resuspended in storage buffer (0.1 M Tris-acetate, pH 7.4, 20% glycerol) and stored at -80°C.
Incubation Conditions and Metabolite Formation
BaP-tetrol is generated through CYP-mediated oxidation of BaP. A typical reaction mixture includes:
-
Substrate : 50 µM benzo[a]pyrene-7,8-dihydrodiol (BaP-diol).
-
Cofactors : 1 mM NADPH (for phase I metabolism).
-
Buffer : 0.1 M potassium phosphate (pH 7.4) with 5 mM MgCl₂.
After 30–60 minutes, the reaction is quenched with ice-cold acetone, and metabolites are extracted using ethyl acetate. Hydrolysis of the diol epoxide intermediate (BPDE) yields BaP-tetrol as the major product.
Table 1: Enzymatic Preparation Parameters
Quantification and Analysis
BaP-tetrol is quantified via high-performance liquid chromatography (HPLC) with fluorescence detection:
-
Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
-
Mobile Phase : Acetonitrile/water gradient (40–100% acetonitrile over 22 min).
-
Detection : Excitation 360 nm, emission 430 nm.
Retention times for BaP-tetrol isomers range from 3.3 to 4.6 min, enabling precise stereochemical resolution.
Chemical Synthesis Routes
Oxidation of Benzo[a]pyrene to Diol Epoxide Intermediates
Chemical synthesis begins with the oxidation of BaP to its diol epoxide (BPDE). This process involves:
Hydrolysis to Tetrol Metabolites
BPDE undergoes acid-catalyzed hydrolysis to yield BaP-tetrol:
Table 2: Chemical Synthesis Conditions
Stereochemical Control and Purification
Stereochemical purity is validated using chiral HPLC and nuclear magnetic resonance (NMR). The (7R,8S,9R,10S) isomer exhibits distinct H-NMR signals at δ 4.85 (H-7, H-10) and δ 4.92 (H-8, H-9).
Comparative Analysis of Preparation Methods
Enzymatic vs. Chemical Synthesis
-
Yield : Chemical synthesis offers higher yields (70–90%) compared to enzymatic methods (12–18%).
-
Stereoselectivity : Enzymatic routes inherently produce the biologically relevant (7R,8S,9R,10S) isomer, whereas chemical synthesis requires chiral catalysts.
-
Scalability : Chemical methods are more amenable to large-scale production, though they involve toxic intermediates.
化学反応の分析
Types of Reactions
Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products are often studied for their unique chemical and biological properties .
科学的研究の応用
Environmental Chemistry
This compound serves as a model for studying the behavior of PAHs and their derivatives in various chemical reactions. It is particularly useful in understanding the environmental persistence and degradation pathways of PAHs.
- Research Focus : Investigating the transformation of PAHs in environmental matrices.
- Methodologies : Analytical techniques such as HPLC and mass spectrometry are employed to monitor the degradation products.
Toxicology
Researchers examine the toxicological effects of (7R,8S,9R,10S)-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol to understand its mechanisms of action at the cellular level.
- Mechanism of Action : The compound can form DNA adducts leading to mutations and potential carcinogenic effects. It is metabolized by cytochrome P450 enzymes into reactive intermediates that bind to cellular macromolecules .
- Case Studies : Studies have shown that exposure to this compound can lead to increased mutation rates in various cell lines.
Biological Interactions
The compound's interactions with biological molecules are crucial for understanding its role in carcinogenesis.
- Research Focus : Investigating how (7R,8S,9R,10S)-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol interacts with DNA and proteins.
- Findings : It has been shown to induce oxidative stress and inflammatory responses in cellular models .
Medicinal Chemistry
In medicinal research, this compound is investigated for its potential implications in cancer therapy.
- Research Focus : Understanding how the structural features of this compound influence its biological activity.
- Applications : Potential use as a reference standard in drug development related to cancer therapeutics targeting PAH-related pathways.
Industrial Applications
While not widely used industrially, (7R,8S,9R,10S)-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol serves as a reference compound in environmental monitoring and pollution studies.
Chemical Reactions
The compound undergoes various chemical reactions that are significant for both research and practical applications:
- Oxidation : Can be oxidized to form quinones and other derivatives.
- Reduction : Further hydrogenation can occur under specific conditions.
- Substitution Reactions : Hydroxyl groups can participate in substitution reactions leading to ethers and esters .
Common Reagents Used
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Potassium permanganate (KMnO₄) |
| Reduction | Sodium borohydride (NaBH₄) |
作用機序
The mechanism of action of Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. It is metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates that can bind to DNA and other cellular macromolecules .
類似化合物との比較
Benzo[a]pyrene Diol Epoxides (BPDEs)
BPDEs are electrophilic intermediates generated via cytochrome P450-mediated oxidation of BaP. Their stereochemistry critically determines carcinogenic potency:
Key Differences :
Trans-anti-7,8,9,10-Tetrahydroxy-tetrahydrobenzo[a]pyrene (TetraolBaP)
TetraolBaP is a structural isomer of Tetrol-BaP, differing in hydroxyl group positions. It is formed via trans-addition during BaP metabolism and has emerged as a promising biomarker for assessing carcinogenic PAH exposure . However, its detection requires advanced analytical methods (e.g., tandem mass spectrometry), limiting widespread use in occupational settings .
DNA Adducts of BPDEs
BPDEs covalently bind to DNA bases, forming mutagenic adducts. For example:
- 10R and 10S Adducts: The chirality at C10 (R vs. S) in BPDE-DNA adducts influences mutagenic outcomes. 10R adducts (e.g., from trans addition to dA) induce targeted mutations, while 10S adducts (e.g., from trans addition to dG) cause non-targeted, distal mutations, enhancing overall carcinogenicity .
- Syn vs. Anti Conformations : BPDE adducts with syn glycosidic torsion angles (e.g., 10S-dA adducts) disrupt DNA repair mechanisms, contributing to persistent mutations .
生物活性
(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol (often abbreviated as BaP-tetraol) is a metabolite of benzo[a]pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. The biological activity of this compound is primarily linked to its role in the metabolic activation of BaP and its interactions with DNA. This article reviews the biological activity of BaP-tetraol, focusing on its metabolic pathways, mechanisms of action, and implications for human health.
Metabolic Pathways
BaP undergoes metabolic transformations that lead to the formation of various products, including diol epoxides and tetraols. The primary pathway involves the oxidation of BaP to form diol epoxides such as the bay region diol epoxide (BaP-(7R,8S)-diol-(9S,10R)-epoxide), which is considered a major ultimate carcinogen. This diol epoxide can further hydrolyze to yield BaP-tetraols.
Key Metabolic Reactions
- Cytochrome P450 Enzymes : The initial oxidation of BaP is catalyzed by cytochrome P450 enzymes (CYP1A1 and CYP1B1), which introduce hydroxyl groups into the molecule.
- Epoxide Hydrolase : This enzyme hydrates the epoxide to form vicinal diols.
- Formation of Tetraols : The diols can undergo further oxidation to yield tetraols like BaP-tetraol.
BaP-tetraol exhibits biological activity primarily through its interaction with DNA. The compound can intercalate into DNA strands and form covalent adducts with nucleobases, leading to structural distortions that may result in mutagenesis.
DNA Interaction
- Covalent Binding : BaP-tetraol binds to the N2 atom of guanine in DNA. This binding distorts the double helix structure and can lead to mutations during DNA replication.
- Mutagenic Potential : Studies have shown that exposure to BaP and its metabolites can induce mutations in critical genes such as p53, a well-known tumor suppressor gene. More than 50% of human tumors exhibit mutations in p53 that can be attributed to such interactions with PAH metabolites .
Case Studies and Research Findings
Several studies have investigated the biological effects of BaP-tetraol and its role in cancer development:
-
Human Urine Analysis : A study quantified enantiomers of BaP-tetraol in urine samples from smokers and non-smokers. Results indicated that smokers had significantly higher levels of tetraols derived from the carcinogenic bay region pathway compared to non-smokers (68±6% vs. 64±6%) .
Group Mean Percentage of Bay Region Tetraols Smokers 68±6% Non-Smokers 64±6% - Cell Culture Studies : In vitro studies demonstrated that BaP-tetraol exposure leads to increased mutation rates in cultured cells, particularly affecting genes involved in cell cycle regulation and apoptosis .
- Animal Models : Research using animal models has shown that exposure to BaP results in tumor formation at various sites including lung and skin tissues. The presence of BaP-tetraol has been implicated in these tumorigenic processes due to its mutagenic properties .
Q & A
Basic Research Questions
Q. How can (7R,8S,9R,10S)-rel-7,8,9,10-tetrahydrobenzo[a]pyrene-tetrol (BaPT) be quantitatively analyzed as a biomarker for polycyclic aromatic hydrocarbon (PAH) exposure?
- Methodology : BaPT is detected in human urine using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Isotope dilution with deuterated internal standards (e.g., BaPT-d8) improves precision by correcting for matrix effects and extraction losses. Laser-induced fluorescence (LIF) is also employed for sensitive quantification of BaPT-DNA adducts in serum albumin, achieving detection limits in the femtomolar range .
- Key Considerations : Validate recovery rates using spiked samples and account for inter-individual variability in metabolic activation pathways.
Q. What is the mechanistic basis for BaPT's carcinogenicity in vivo?
- Methodology : BaPT is a terminal metabolite of benzo[a]pyrene (BaP), formed via cytochrome P450 (CYP1A1/1B1)-mediated oxidation and epoxide hydrolase activity. The (+)-anti-7,8-diol-9,10-epoxide intermediate covalently binds to DNA, forming stable adducts (e.g., N²-dG adducts) that induce mutations during replication. In vitro assays using Salmonella typhimurium strains (Ames test) confirm mutagenicity, while newborn mouse models demonstrate tumorigenicity .
- Key Considerations : Use stereochemically pure BaP diol epoxides to isolate specific adducts and correlate their formation with mutagenic outcomes.
Advanced Research Questions
Q. How do stereochemical differences in BaPT isomers influence carcinogenic potency and DNA adduct repair efficiency?
- Methodology : Compare tumorigenicity of (±)-anti- vs. (±)-syn-BaP diol epoxides in murine models. NMR and molecular dynamics (MD) simulations reveal that (7R,8S,9S,10R)-anti-BaPDE forms intercalated DNA adducts resistant to nucleotide excision repair (NER), whereas syn isomers are more readily excised. Use 32P-postlabeling to quantify adduct persistence .
- Data Contradictions : While anti isomers are generally more carcinogenic, some syn adducts exhibit prolonged retention in specific genomic regions, suggesting sequence-dependent repair susceptibility.
Q. What kinetic models explain the partitioning of BaP diol epoxides between hydrolysis and DNA adduct formation?
- Methodology : Monitor pseudo-first-order rate constants for hydrolysis and adduct formation under varying pH and ionic strengths. Acid-catalyzed mechanisms dominate both pathways, with a carbonium ion intermediate proposed as the rate-determining step. Partitioning is influenced by DNA intercalation (Domain 1) versus external binding (Domain 2), validated via competitive inhibition assays .
- Experimental Design : Use isotopically labeled BaPDE (e.g., ³H or ¹⁴C) to track reaction pathways and quantify product ratios via LC-MS.
Q. How can in vitro models replicate metabolic activation of BaP to BaPT for mechanistic studies?
- Methodology : Co-incubate BaP with liver microsomes or recombinant CYP enzymes (e.g., CYP1A1) in the presence of NADPH. Use deuterated BaP (BaP-d₁₂) to trace metabolic pathways via MS fragmentation patterns. For adduct analysis, employ primer extension assays with DNA polymerases (e.g., Pol η) to identify mutation hotspots .
- Challenges : Microsomal systems may underestimate in vivo adduct persistence due to lack of chromatin structure; supplement with histone-bound DNA for physiologically relevant models.
Key Research Gaps
- Inter-laboratory Variability : Standardize protocols for adduct quantification to reconcile disparities in reported mutation frequencies.
- In Vivo vs. In Vitro Models : Develop organotypic 3D cultures to better mimic tissue-specific metabolic activation and repair processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
